Ruthenium, tribromonitrosyl- Ruthenium, tribromonitrosyl-
Brand Name: Vulcanchem
CAS No.: 68171-32-4
VCID: VC3878824
InChI: InChI=1S/3BrH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3
SMILES: [N-]=O.Br[Ru](Br)Br
Molecular Formula: Br3NORu-
Molecular Weight: 370.8 g/mol

Ruthenium, tribromonitrosyl-

CAS No.: 68171-32-4

Cat. No.: VC3878824

Molecular Formula: Br3NORu-

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

Ruthenium, tribromonitrosyl- - 68171-32-4

Specification

CAS No. 68171-32-4
Molecular Formula Br3NORu-
Molecular Weight 370.8 g/mol
IUPAC Name nitroxyl anion;tribromoruthenium
Standard InChI InChI=1S/3BrH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3
Standard InChI Key OZXIUYUAHPUEMY-UHFFFAOYSA-K
SMILES [N-]=O.Br[Ru](Br)Br
Canonical SMILES [N-]=O.Br[Ru](Br)Br

Introduction

Chemical Identification and Basic Properties

Molecular Composition and Synonyms

Tribromonitrosylruthenium (CAS 68171-32-4) is identified by the formula Br₃NORu, with a molecular weight of 370.8 g/mol . Alternative designations include ruthenium(III) nitrosyl tribromide and EINECS 269-022-8. The compound’s PubChem entry notes its classification as a mixed-ligand complex, though crystallographic data remain limited due to challenges in conformer generation for unsupported elements .

Structural Characteristics

While a 3D crystal structure remains unresolved, spectroscopic and computational studies suggest an octahedral geometry. The nitrosyl (NO) ligand likely occupies an axial position, with bromine atoms in equatorial sites, a configuration common in ruthenium nitrosyl complexes . Density functional theory (DFT) optimizations of analogous ruthenium compounds predict bond lengths of approximately 1.98 Å for Ru–Br and 1.76 Å for Ru–NO, consistent with strong σ-donor and π-acceptor interactions .

Table 1: Key Molecular Parameters of Tribromonitrosylruthenium

PropertyValue
Molecular FormulaBr₃NORu
Molecular Weight370.8 g/mol
Oxidation State (Ru)+3
GeometryOctahedral (predicted)

Synthesis and Mechanistic Pathways

Synthetic Routes

Tribromonitrosylruthenium is synthesized via halogenation of ruthenium nitrosyl precursors. A representative method involves reacting RuCl₃ with excess HBr under reflux, followed by nitrosylation using NO gas . Alternative approaches utilize Ru₃(CO)₁₂ as a starting material, brominating with Br₂ in acetonitrile, though yields remain moderate (45–60%) .

Reaction Optimization

Key parameters include temperature (80–100°C), solvent polarity (acetonitrile > toluene), and stoichiometry (3:1 Br:Ru ratio). Side products such as [RuBr₄(NO)]⁻ are minimized by maintaining anhydrous conditions . Recent advances employ flow chemistry to enhance reproducibility, achieving 72% isolated yield in continuous reactors .

Electronic and Redox Behavior

Spectroscopic Analysis

Infrared spectroscopy reveals ν(NO) stretches at 1890–1920 cm⁻¹, indicative of linear nitrosyl coordination. UV-Vis spectra exhibit a charge-transfer band at 450 nm (ε = 2,300 M⁻¹cm⁻¹), attributed to Ru→NO electron transitions . Cyclic voltammetry in acetonitrile shows quasi-reversible redox couples at +0.34 V (Ru³⁺/Ru²⁺) and +1.12 V (Ru³⁺/Ru⁴⁺) vs. Fc/Fc⁺, highlighting its multivalent character .

Computational Insights

DFT studies correlate experimental redox potentials with frontier orbital energies. For Br₃NORu, the HOMO (-5.2 eV) localizes on ruthenium d-orbitals, while the LUMO (-3.8 eV) resides on nitrosyl π* antibonding orbitals . Mulliken electronegativity (χ = 2.85) and electrophilicity index (ω = 4.7 eV) suggest moderate electron-withdrawing capacity, consistent with its oxidative stability .

Table 2: Redox and DFT-Calculated Parameters

ParameterValueMethod
E₁/₂ (Ru³⁺/Ru²⁺)+0.34 VCyclic Voltammetry
E₁/₂ (Ru³⁺/Ru⁴⁺)+1.12 VCyclic Voltammetry
HOMO Energy-5.2 eVB3LYP/TZ2P
LUMO Energy-3.8 eVB3LYP/TZ2P

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